molecular formula C18H24N2O B1619105 2-(4-Hydroxyphenyl)-5-octylpyrimidine CAS No. 58415-63-7

2-(4-Hydroxyphenyl)-5-octylpyrimidine

Cat. No. B1619105
CAS RN: 58415-63-7
M. Wt: 284.4 g/mol
InChI Key: QKHJFAHFTKYIEP-UHFFFAOYSA-N
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Description

The compound “2-(4-Hydroxyphenyl)ethanol” is a phenolic alcohol commonly present in olive mill wastewater . It’s a polyphenolic building block used in the synthesis of monobenzoxazine resin .


Synthesis Analysis

The synthesis of related compounds often involves various chemical reactions. For instance, “2,4,6-Tris (4-hydroxyphenyl)-1,3,5-triazine” was synthesized by cyclotrimerization of 4-cyanophenol using trifluromethanesulphonic acid as a catalyst .


Molecular Structure Analysis

The molecular structure of a compound can be determined using various techniques such as X-ray diffraction and computational methods like Density Functional Theory (DFT) and Hartree-Fock (HF) modeling .


Chemical Reactions Analysis

Chemical reactions involving these compounds can be complex and diverse. For example, “2,4,6-Tris (4-hydroxyphenyl)-1,3,5-triazine” was epoxidized using alkali as a catalyst .


Physical And Chemical Properties Analysis

The physical and chemical properties of a compound can be determined through various experimental methods. For example, “2-(4-Hydroxyphenyl)ethanol” has a melting point of 89-92 °C .

Mechanism of Action

The mechanism of action of these compounds can vary widely. For instance, Paracetamol (acetaminophen), a compound with a similar hydroxyphenyl group, is a non-opioid analgesic and antipyretic agent used to treat fever and mild to moderate pain .

Safety and Hazards

Safety and hazards associated with these compounds can vary. For instance, “2-(4-Hydroxyphenyl)ethanol” is classified as a skin irritant, eye irritant, and may cause respiratory irritation .

Future Directions

Future research directions could involve further exploration of the anti-inflammatory, anti-microbial, and anti-cancer properties of related compounds. More studies are also required to provide the most effective and cost-effective methods to synthesize novel analogs .

properties

CAS RN

58415-63-7

Product Name

2-(4-Hydroxyphenyl)-5-octylpyrimidine

Molecular Formula

C18H24N2O

Molecular Weight

284.4 g/mol

IUPAC Name

4-(5-octylpyrimidin-2-yl)phenol

InChI

InChI=1S/C18H24N2O/c1-2-3-4-5-6-7-8-15-13-19-18(20-14-15)16-9-11-17(21)12-10-16/h9-14,21H,2-8H2,1H3

InChI Key

QKHJFAHFTKYIEP-UHFFFAOYSA-N

SMILES

CCCCCCCCC1=CN=C(N=C1)C2=CC=C(C=C2)O

Canonical SMILES

CCCCCCCCC1=CN=C(N=C1)C2=CC=C(C=C2)O

Origin of Product

United States

Synthesis routes and methods

Procedure details

137.7 ml (1.5 mol) of POCl3 are added with ice cooling to 135 g (1.85 mol) of DMF, and the mixture is subsequently stirred at room temperature for 15 minutes. 202 g (1 mol) of decanal dimethyl acetal dissolved in 500 ml of DMF are then. added dropwise, and, after addition is complete, the mixture is stirred for about 3 further hours. 262.5 g (1 mol) of 4-benzoxybenzamidine are subsequently added, and the mixture is stirred for a further hour. 1.1 l of triethylamine are then slowly added, during which the temperature rises to about 70° C. In order to maintain stirrability, about 700 ml of DMF are added, and the triethylamine is subsequently removed by distillation at atmospheric pressure. The residue is poured into about 6 l of ice water. The precipitated product is washed with water, recrystallized from 2.5 1 of isobutanol, dissolved in 1 l of ethyl acetate and hydrogenated at atmospheric pressure with addition of 10 g of Pd/C (10%) until take-up of hydrogen ceases. The catalyst is filtered off with suction, and the residue from evaporation of the filtrate is dried at 50° C. under reduced pressure.
Name
Quantity
137.7 mL
Type
reactant
Reaction Step One
Name
Quantity
135 g
Type
solvent
Reaction Step One
Quantity
202 g
Type
reactant
Reaction Step Two
Name
Quantity
500 mL
Type
solvent
Reaction Step Two
Quantity
262.5 g
Type
reactant
Reaction Step Three
Quantity
1.1 L
Type
reactant
Reaction Step Four
Name
Quantity
700 mL
Type
solvent
Reaction Step Five

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